molecular formula C15H15NO3 B2617505 N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine CAS No. 416863-67-7

N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B2617505
CAS No.: 416863-67-7
M. Wt: 257.289
InChI Key: AYCUTXDFVBPILW-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of a benzo[d][1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with 4-methoxybenzylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-ylmethylene-4-methyl-benzenesulfonohydrazide
  • N-(4-Methoxybenzyl)-1,3-benzodioxole-5-amine

Uniqueness

N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine is unique due to its specific substitution pattern and the presence of both methoxy and benzodioxole groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-17-13-5-2-11(3-6-13)9-16-12-4-7-14-15(8-12)19-10-18-14/h2-8,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCUTXDFVBPILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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